N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is with a molecular weight of approximately 392.50 g/mol. This compound is classified under thieno[3,4-c]pyrazole derivatives, which are of interest due to their biological activity and potential therapeutic uses.
The synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple synthetic steps that require careful control of reaction conditions to ensure high yields and purity.
Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular structure of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide can be represented using various structural notations:
CC1=C(SC2=NN(C(=C1)C=C(N(C(=O)C=C(C)C=CC=CC=C(C)C=C(C)C=C(C))=O)=O)=N2)=N
InChI=1S/C21H24N3O2S/c1-12(2)13-7-5-9(8-6-13)27-20(15-10-29-11-17(15)26-27)25-21(28)14-7-3-4-8-16(14)22(23)24/h5-11H,12H2,1-4H3,(H,25,28)
The compound features a thieno[3,4-c]pyrazole ring system fused to a benzamide moiety with a morpholinosulfonyl substituent. The presence of multiple functional groups contributes to its chemical reactivity and biological activity.
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for further studies or applications.
The mechanism of action for N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with biological targets:
Data from biological assays would be necessary to elucidate its specific mechanism and efficacy.
The physical and chemical properties of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 392.50 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Purity | Typically >95% |
These properties are crucial for determining the compound's behavior in various applications.
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide has potential applications in scientific research:
Continued research into this compound may reveal further applications in medicinal chemistry and drug development.
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: